(Z)-4-氧代-4-(噻唑-2-基氨基)丁-2-烯酸
描述
(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, also known as OTBA, is a small molecule inhibitor that is widely used in scientific research. It is a thiazole-based compound that has been shown to be effective in inhibiting the activity of several enzymes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.
科学研究应用
合成和酶抑制特性:Oktay 等人(2016 年) 的一项研究重点是合成 (Z)-4-氧代-4-(芳基氨基)丁-2-烯酸的衍生物,这些衍生物对人碳酸酐酶同工酶 hCA I 和 II 表现出显着的抑制活性。这些衍生物显示出在碳酸酐酶起关键作用的生理过程中应用的潜力。
立体选择性合成:Zhai 等人(2013 年) 的工作展示了一种立体选择性方法来合成乙基 (Z)-2-(2-取代-噻唑-4-基)戊-2-烯酸酯,这在某些药物的合成中很重要。这种方法因其高产率和有效的立体控制而引人注目。
止血、抗炎和驱虫活性:Sobin 等人(2021 年) 的研究重点是合成具有潜在止血和驱虫特性的 2-羟基-4-氧代-4-(噻吩-2-基)丁-2-烯酸衍生物。这些化合物显示出的活性与参考化合物相当或超过参考化合物,标志着它们在开发新药中的重要性。
有机锡(IV)配合物和生物活性:Javed 等人(2015 年) 的一项研究讨论了用 4-氧代-4-(噻唑-2-基氨基)丁酸合成的有机锡(IV)配合物。这些配合物表现出多种生物活性,包括抗菌、抗真菌、抗利什曼原虫和细胞毒性,表明它们在治疗应用中的潜力。
杂环衍生物的抗菌活性:El-Hashash 等人(2014 年) 的一项研究探讨了由 4-(4-乙酰氨基苯基)-4-氧代丁-2-烯酸合成的新型杂环化合物的抗菌活性。这项研究强调了这些化合物在解决微生物感染方面的潜力。
作用机制
Target of Action
Similar compounds have been reported to inhibit the sars-cov-2 papain-like protease (plpro) . PLpro plays a crucial role in processing the viral polyprotein to produce the functional proteins necessary for viral replication .
Mode of Action
Similar compounds interact with their target (like plpro) via hydrogen bonding, forming a salt bridge, and π–π stacking . These interactions can inhibit the activity of the target protein, thereby preventing the virus from replicating .
Biochemical Pathways
Similar compounds that inhibit plpro would affect the viral replication pathway of sars-cov-2 .
Pharmacokinetics
Similar compounds designed using generative neural networks have been reported to have an excellent admet profile with good absorbability, high clearance, and low toxicity .
Result of Action
Similar compounds that inhibit plpro could potentially prevent the replication of sars-cov-2, thereby inhibiting the progression of covid-19 .
属性
IUPAC Name |
(Z)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHOCIQPDUBSP-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19789-91-4 | |
Record name | MLS000736879 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。